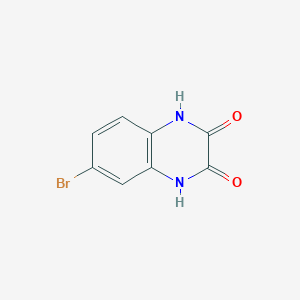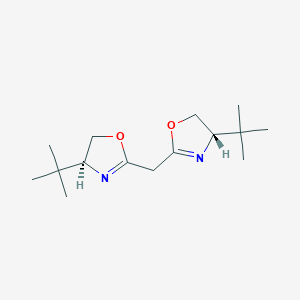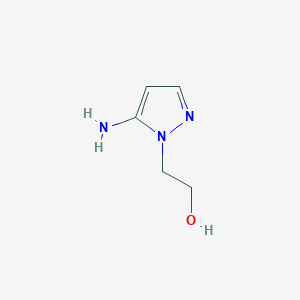![molecular formula C11H8N2O2 B159150 [2,2'-Bipyridin]-5-carbonsäure CAS No. 1970-80-5](/img/structure/B159150.png)
[2,2'-Bipyridin]-5-carbonsäure
Übersicht
Beschreibung
[2,2'-Bipyridine]-5-carboxylic acid, also known as [2,2'-Bipyridine]-5-carboxylic acid, is a useful research compound. Its molecular formula is C11H8N2O2 and its molecular weight is 200.19 g/mol. The purity is usually 95%.
The exact mass of the compound [2,2'-Bipyridine]-5-carboxylic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex - Nicotinic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality [2,2'-Bipyridine]-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2,2'-Bipyridine]-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Koordinationschemie
“[2,2'-Bipyridin]-5-carbonsäure” ist als ein ausgezeichneter Ligand in der Koordinationschemie bekannt . Es hat eine bedeutende Rolle bei der Entwicklung der Koordinationschemie gespielt . Die Reaktion von 2,2'-Bipyridin-5,5'-dicarbonsäure mit dem entsprechenden Metallsalz in Wasser ergab die mononuklearen Komplexe [M(II)(bpydicarb)(H2O)4]·2H2O, wobei M(II) = Co und Ni .
Kristall- und Molekülstrukturen
Die isomorphen Materialien weisen neutrale sechskoordinierte Metall-Ligand-Komplexe mit MN2O4-Geometrie auf . Diese Eigenschaft ist nützlich bei der Untersuchung von Kristall- und Molekülstrukturen .
Katalyse
Die Vielfalt nützlicher physikalischer Eigenschaften von bpy/Metall-Komplexen bietet Anwendungen in der Katalyse . Dies macht “this compound” zu einer wertvollen Verbindung in der Katalyseforschung .
Photosensibilisierung und Photokatalyse
“this compound” und ihre Komplexe finden Anwendungen in der Photosensibilisierung und Photokatalyse . Dies ist auf die einzigartigen Eigenschaften von Bipyridin/Metall-Komplexen zurückzuführen
Wirkmechanismus
Target of Action
[2,2’-Bipyridine]-5-carboxylic acid, also known as 2,2’-bipyridine-5,5’-dicarboxylic acid, is a derivative of bipyridine . It has been found to interact with metal ions, particularly copper (II) ions , and is known to chelate with Cu^2+ . The compound’s primary targets are therefore metal ions, specifically transition metals, within biological systems .
Mode of Action
The compound interacts with its targets through its carboxylic acid functionalities and nitrogen atoms present in the bipyridine moiety . It forms complexes with metal ions, acting as a bidentate chelating ligand . This interaction results in changes in the metal ion’s coordination environment, which can influence various biological activities .
Biochemical Pathways
It’s known that the compound’s interaction with metal ions can influence metal ion homeostasis within cells . Disruptions in metal ion homeostasis can affect numerous biochemical pathways, potentially leading to various downstream effects such as alterations in enzyme activity or protein function .
Result of Action
The molecular and cellular effects of [2,2’-Bipyridine]-5-carboxylic acid’s action are largely dependent on its interaction with metal ions. For instance, it has been suggested that the compound may have antioxidant activity and cytotoxic specificity towards cancer cells . These effects are likely to be context-dependent and may vary based on factors such as the specific metal ions present and the cellular environment .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of [2,2’-Bipyridine]-5-carboxylic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to interact with its targets and may influence its overall biological activity
Biochemische Analyse
Biochemical Properties
[2,2’-Bipyridine]-5-carboxylic acid is known to form complexes with transition metals . These complexes have been shown to interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions . The nature of these interactions is largely dependent on the specific transition metal involved in the complex.
Molecular Mechanism
The molecular mechanism of [2,2’-Bipyridine]-5-carboxylic acid is largely based on its ability to form complexes with transition metals . These complexes can interact with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Bipyridine compounds are known to be stable and have been used in various in vitro and in vivo studies .
Metabolic Pathways
Bipyridine compounds are known to interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
Given its ability to form complexes with transition metals, it may interact with various transporters or binding proteins .
Subcellular Localization
Based on its biochemical properties, it may be localized to specific compartments or organelles depending on its interactions with other biomolecules .
Eigenschaften
IUPAC Name |
6-pyridin-2-ylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-11(15)8-4-5-10(13-7-8)9-3-1-2-6-12-9/h1-7H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMHPOLRJIRLPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40173368 | |
| Record name | (2,2'-Bipyridine)-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40173368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1970-80-5 | |
| Record name | (2,2'-Bipyridine)-5-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001970805 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2,2'-Bipyridine)-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40173368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(pyridin-2-yl)pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(1-methyltetrazol-5-yl)sulfanyl-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]butanamide](/img/structure/B159069.png)








![Bicyclo[3.2.2]non-3-EN-2-one](/img/structure/B159085.png)

![Imidazo[1,2-b]pyridazine](/img/structure/B159089.png)

